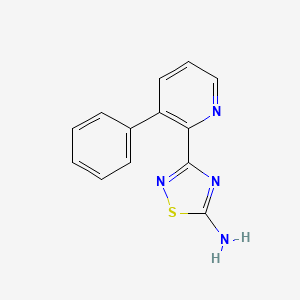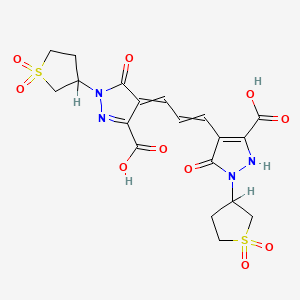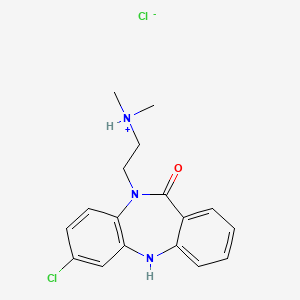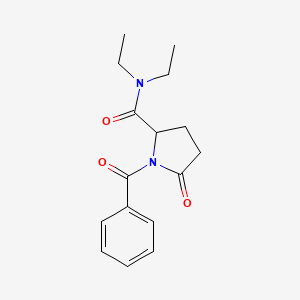
Holmium arsenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium arsenide is a binary inorganic compound composed of holmium and arsenic, with the chemical formula HoAs . It is known for its black crystalline powder appearance and its rock-salt structured crystal lattice, crystallizing in the cubic Fm3m space group . This compound is notable for its unique physical and chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Holmium arsenide can be synthesized through several methods. One common synthetic route involves the direct combination of holmium and arsenic elements at high temperatures. The reaction typically occurs in a sealed environment to prevent the volatilization of arsenic . The reaction can be represented as:
Ho+As→HoAs
Industrial production methods often involve the use of high-purity holmium and arsenic, with the reaction carried out in a controlled atmosphere to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Holmium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : When exposed to oxygen, this compound can oxidize to form holmium oxide and arsenic trioxide.
4HoAs+3O2→2Ho2O3+4As2O3
-
Reduction: : this compound can be reduced using strong reducing agents, leading to the formation of elemental holmium and arsenic.
-
Substitution: : In the presence of halogens, this compound can undergo substitution reactions to form holmium halides and arsenic halides.
Common reagents used in these reactions include oxygen, hydrogen, and halogens, with reaction conditions varying based on the desired products .
Wissenschaftliche Forschungsanwendungen
Holmium arsenide has a wide range of scientific research applications:
Chemistry: It is used as a semiconductor material due to its unique electronic properties.
Biology: Research is ongoing to explore its potential use in biological imaging and diagnostics.
Medicine: this compound is being investigated for its potential use in targeted drug delivery systems.
Industry: It is used in the production of high-efficiency magnetic refrigeration systems and in photo-optic applications
Wirkmechanismus
The mechanism of action of holmium arsenide is primarily related to its electronic and magnetic properties. Holmium ions in the compound create oxygen vacancies and surface defects, which enable effective separation of electron-hole pairs. This property is particularly useful in photocatalytic applications, where this compound can enhance the degradation of pollutants under visible light .
Vergleich Mit ähnlichen Verbindungen
Holmium arsenide can be compared with other rare earth arsenides such as dysprosium arsenide, erbium arsenide, and gadolinium arsenide.
Dysprosium arsenide (DyAs): Similar to this compound, dysprosium arsenide has semiconductor properties but differs in its magnetic behavior.
Erbium arsenide (ErAs): Erbium arsenide is known for its high thermal stability and is used in high-temperature applications.
Gadolinium arsenide (GdAs): Gadolinium arsenide has unique magnetic properties and is used in magnetic refrigeration systems.
This compound stands out due to its combination of electronic, magnetic, and photocatalytic properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
12005-92-4 |
|---|---|
Molekularformel |
AsHo |
Molekulargewicht |
239.85192 g/mol |
IUPAC-Name |
arsanylidyneholmium |
InChI |
InChI=1S/As.Ho |
InChI-Schlüssel |
TZCMHASVZNWCGN-UHFFFAOYSA-N |
Kanonische SMILES |
[As]#[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



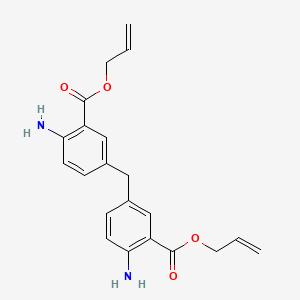



![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)


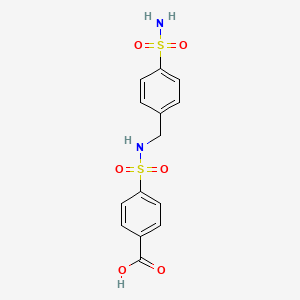
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
